Technical Whitepaper: 4,6-Dimethylpyridine-2-carbaldehyde
Technical Whitepaper: 4,6-Dimethylpyridine-2-carbaldehyde
CAS Number: 5439-01-0 [1]
Executive Summary
4,6-Dimethylpyridine-2-carbaldehyde (also known as 4,6-dimethylpicolinaldehyde) is a critical heterocyclic building block used primarily in the synthesis of tridentate ligands (e.g., terpyridines) and pharmaceutical intermediates.[1] Its unique substitution pattern—featuring methyl groups at the 4- and 6-positions and a reactive aldehyde at the 2-position—makes it an ideal precursor for constructing sterically tuned metal-binding domains.
CRITICAL DISTINCTION: Researchers must distinguish this compound from its isomer, 2,6-dimethylpyridine-4-carbaldehyde (CAS 18206-06-9) . Confusing these isomers will lead to structural failure in ligand design, particularly in terpyridine synthesis where the 2-position aldehyde is required for the central ring formation.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 5439-01-0 |
| IUPAC Name | 4,6-Dimethylpyridine-2-carbaldehyde |
| Synonyms | 4,6-Dimethylpicolinaldehyde; 2-Formyl-4,6-dimethylpyridine |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol |
| Physical State | Liquid / Low-melting solid (MP: 12–13 °C) |
| Solubility | Soluble in DCM, Chloroform, Ethanol; sparingly soluble in water |
| SMILES | CC1=CC(C)=NC(C=O)=C1 |
| InChIKey | DHZPRCWNSJMCCN-UHFFFAOYSA-N |
Synthetic Pathways
The synthesis of 4,6-dimethylpyridine-2-carbaldehyde typically proceeds via the selective oxidation of 2,4,6-trimethylpyridine (2,4,6-collidine) . While radical halogenation is possible, Selenium Dioxide (SeO₂) oxidation is the preferred laboratory method due to its selectivity for α-methyl groups (positions 2 and 6) over the γ-methyl group (position 4).
Mechanism of Action
SeO₂ oxidation involves an initial ene-reaction at the enolizable α-methyl group, followed by a [2,3]-sigmatropic rearrangement and dehydration to yield the aldehyde. The 4-methyl group is less reactive due to electronic and steric factors, allowing for mono-oxidation at the 2-position under controlled stoichiometry.
Synthesis Workflow Diagram
Figure 1: Selective oxidation pathway of 2,4,6-collidine using Selenium Dioxide.
Experimental Protocol: SeO₂ Oxidation
Objective: Selective mono-oxidation of 2,4,6-collidine.
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Reagent Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trimethylpyridine (10.0 g, 82.5 mmol) in 1,4-dioxane (200 mL).
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Oxidant Addition: Add Selenium Dioxide (SeO₂) (9.15 g, 82.5 mmol, 1.0 eq) to the solution. Note: Adding 2-3 mL of water aids the reaction by forming selenous acid in situ.
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Reflux: Heat the mixture to reflux (101 °C) with vigorous stirring for 4–6 hours. The solution will turn dark, and a black/red precipitate of elemental selenium will form.
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Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the toxic elemental selenium. Wash the pad with fresh dioxane.
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Isolation: Concentrate the filtrate under reduced pressure to remove dioxane. The residue is a yellow/brown oil.
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Purification: Purify via vacuum distillation or silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 4:1).
Characterization & Quality Control
To validate the synthesis, Nuclear Magnetic Resonance (NMR) is the gold standard. The asymmetry introduced by the aldehyde at position 2 renders the 3- and 5-protons magnetically non-equivalent.
Expected ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment |
| Aldehyde (-CH O) | 9.95 – 10.05 | Singlet (s) | 1H | C2-CHO |
| Aromatic (C3-H ) | 7.55 – 7.65 | Singlet (s) | 1H | Ortho to CHO |
| Aromatic (C5-H ) | 7.10 – 7.20 | Singlet (s) | 1H | Meta to CHO |
| Methyl (C6-CH ₃) | 2.55 – 2.65 | Singlet (s) | 3H | α-Methyl |
| Methyl (C4-CH ₃) | 2.35 – 2.45 | Singlet (s) | 3H | γ-Methyl |
Note: The C3 proton is deshielded significantly by the adjacent carbonyl group compared to the C5 proton.
Applications in Ligand Design
The primary utility of 4,6-dimethylpyridine-2-carbaldehyde lies in the synthesis of 4'-substituted 2,2':6',2''-terpyridines . The methyl groups on the pyridine ring provide solubility and steric bulk, which can prevent aggregation in supramolecular complexes.
Application Workflow: Terpyridine Synthesis
Figure 2: Synthesis of terpyridine ligands utilizing the target aldehyde.
Safety & Handling
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Selenium Dioxide: Highly toxic and an oxidizing agent.[4] Exposure can cause severe irritation to eyes, skin, and the respiratory tract. Chronic exposure may lead to selenium poisoning (garlic breath, metallic taste). Work in a fume hood.
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4,6-Dimethylpyridine-2-carbaldehyde: Likely an irritant. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation to the carboxylic acid.
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Waste Disposal: Segregate selenium waste. Elemental selenium precipitated during the reaction must be disposed of as hazardous heavy metal waste.
References
- Mathes, W., & Sauermilch, W. (1955). Über die Oxydation von Methyl-pyridinen mit Selendioxyd. Chemische Berichte, 88(9), 1276–1283.
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NIST Chemistry WebBook. 4,6-Dimethylpyridine-2-carbaldehyde Data. Available at: [Link].
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PubChem. Compound Summary: 4,6-Dimethylpyridine-2-carbaldehyde. Available at: [Link].
